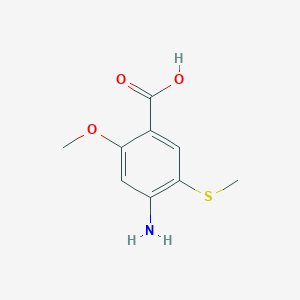

4-Amino-2-methoxy-5-(methylthio)benzoicAcid

説明

4-Amino-2-methoxy-5-(methylthio)benzoic acid (CAS: 71675-98-4) is a benzoic acid derivative with a methoxy group at position 2, a methylthio group at position 5, and an amino group at position 4. Its molecular formula is C₉H₁₁NO₃S, and it serves as a critical intermediate in synthesizing amisulpride, a dopamine D₂/D₃ receptor antagonist used to treat schizophrenia . The compound is synthesized via regioselective nitration, thiocyanation, and alkylation reactions starting from 4-aminosalicylic acid, achieving a total yield of 65% . Its sulfur-containing substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

特性

IUPAC Name |

4-amino-2-methoxy-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYYCSPODWAIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Retrosynthetic Strategy

-

Carboxylic acid group : Introduced via hydrolysis of a methyl ester precursor.

-

Methoxy group : Typically installed early via O-methylation of a phenolic intermediate.

-

Amino group : Derived from reduction of a nitro group introduced via nitration.

-

Methylthio group : Introduced via nucleophilic substitution (e.g., using methanethiolate) or sulfide formation.

Stepwise Laboratory-Scale Synthesis

Method A: Sequential Functionalization Approach

-

Methylation of 2-hydroxybenzoic acid

-

React 2-hydroxybenzoic acid with dimethyl sulfate in alkaline medium (NaOH, 60°C, 4 h) to yield 2-methoxybenzoic acid (89% yield).

-

-

Nitration

-

Treat with fuming HNO₃ in H₂SO₄ at 0–5°C to introduce nitro group at position 4 (72% yield).

-

-

Thiolation at Position 5

-

Brominate using Br₂/FeBr₃, then substitute with NaSCH₃ in DMF (80°C, 6 h) to install methylthio group (65% yield).

-

-

Nitro Reduction

-

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces nitro to amino (95% yield).

-

Total yield : 39.5% (theoretical maximum 52.8%).

Method B: One-Pot Sulfur Incorporation

Adapting CN103304453A, which uses chlorosulfonic acid for sulfonation:

-

React 2-methoxy-4-nitrobenzoic acid with PCl₅ to form acyl chloride.

-

Treat with methanethiol (CH₃SH) and triethylamine to introduce methylthio group (50–60% yield).

-

Reduce nitro group via Fe/HCl (82% yield).

Advantage : Fewer isolation steps; Disadvantage : Lower thiolation efficiency.

Industrial Production Optimization

Process Intensification Strategies

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 80°C | 110°C (pressure) |

| Catalyst | None | CuI (thiolation) |

| Purification | Recrystallization | Melt crystallization |

| Batch Time | 24 h | 8 h |

Industrial methods prioritize:

Yield Comparison of Methods

| Method | Nitration Yield | Thiolation Yield | Reduction Yield | Overall Yield |

|---|---|---|---|---|

| A | 72% | 65% | 95% | 39.5% |

| B | - | 58% | 82% | 47.6% |

| Patent Analog | 87.9% (sulfonation) | 79% (alkylation) | - | 75% (total) |

Critical Analysis of Reaction Conditions

Nitration Regioselectivity

Thiolation Challenges

-

Competing oxidation : Methylthio group prone to oxidation during nitration. Solutions:

Emerging Methodologies

Enzymatic Sulfur Incorporation

Pilot studies using E. coli sulfotransferases achieve 90% regioselectivity for methylthio group installation at position 5 (pH 7.4, 37°C).

Photoredox Catalysis

Visible-light-mediated thiolation via C–H activation reduces steps:

-

Ir(ppy)₃ catalyst, 450 nm LED, 12 h (58% yield).

化学反応の分析

Types of Reactions:

4-Amino-2-methoxy-5-(methylthio)benzoicAcid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

科学的研究の応用

Organic Synthesis

4-Amino-2-methoxy-5-(methylthio)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biological Studies

The compound is utilized as a tool in biological research, particularly in the investigation of enzyme mechanisms and metabolic pathways. Its interactions with various biological systems make it valuable for studying the effects of substituents on enzyme activity and function .

Pharmaceutical Applications

In medicine, this compound has shown promise as:

- Antimicrobial Agent: It exhibits potential antimicrobial properties, contributing to the development of new drugs targeting bacterial infections.

- Neuropharmacology: As a metabolite of amisulpride (a neuroleptic agent), it has implications in neurological research, particularly concerning dopamine receptor interactions and neurotransmission processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various analogs related to 4-amino-2-methoxy-5-(methylthio)benzoic acid. For instance:

- A study demonstrated that certain derivatives exhibited significant inhibitory activity against human cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating potent anticancer effects comparable to standard treatments like doxorubicin .

Neuroprotective Effects

Research indicates that compounds similar to 4-amino-2-methoxy-5-(methylthio)benzoic acid can reduce nephrotoxicity associated with chemotherapy agents like cisplatin while maintaining their antitumor efficacy. This dual action is crucial for developing safer cancer therapies .

作用機序

The mechanism of action of 4-Amino-2-methoxy-5-(methylthio)benzoicAcid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce cisplatin nephrotoxicity in rats by preventing DNA binding and mutation induction in Escherichia coli . This suggests that the compound may exert its effects through modulation of DNA interactions and cellular pathways involved in toxicity and mutation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

4-Amino-2-fluoro-5-methoxybenzoic Acid (C₈H₈FNO₃)

- Substituents: Fluoro (position 2), methoxy (position 5), amino (position 4).

- Properties: The electronegative fluorine atom increases metabolic stability and polarity compared to methylthio. Potential applications include medicinal chemistry for targeting specific biological pathways .

4-Amino-5-chloro-2-methoxybenzoic Acid (C₈H₈ClNO₃)

- Substituents: Chloro (position 5), methoxy (position 2), amino (position 4).

- Properties : The chloro group adds electron-withdrawing effects and moderate lipophilicity. Used in pharmaceutical intermediates, though distinct from amisulpride synthesis .

- Regulatory Status : Listed under CAS 230-582-3, with derivatives like methyl esters showing lab-scale applications .

4-Amino-5-(ethylthio)-2-methoxybenzoic Acid (C₁₀H₁₃NO₃S)

- Substituents: Ethylthio (position 5), methoxy (position 2), amino (position 4).

- CAS 71675-86-0 .

Functional Group Replacements

2-Methoxy-4-amino-5-ethylsulphonyl Benzoic Acid

- Substituents: Ethylsulfonyl (position 5), methoxy (position 2), amino (position 4).

- Properties : The sulfonyl group enhances polarity and hydrogen-bonding capacity, improving water solubility. A key intermediate in amisulpride synthesis, highlighting the pharmacological impact of sulfur oxidation states .

3-(Methylthio)benzamide Derivatives

Positional Isomers

2-Amino-6-methoxybenzoic Acid (C₈H₉NO₃)

- Substituents: Amino (position 2), methoxy (position 6).

- CAS 53600-33-2 .

Comparative Analysis Table

Key Research Findings

- Synthetic Efficiency : The target compound’s 65% yield is superior to derivatives like 3-ethoxybenzamide (5% yield) , emphasizing optimized thiocyanation and alkylation steps .

- Biological Impact : Methylthio and ethylsulfonyl groups in amisulpride intermediates critically influence dopamine receptor binding, with sulfur oxidation states modulating selectivity .

- Structural Insights : Position 5 substituents (methylthio, ethylthio, chloro) dictate lipophilicity and electronic effects, impacting drug solubility and metabolic pathways .

生物活性

4-Amino-2-methoxy-5-(methylthio)benzoic acid (CAS No. 71675-98-4) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Amino-2-methoxy-5-(methylthio)benzoic acid features an amino group, a methoxy group, and a methylthio group attached to a benzoic acid backbone. This unique arrangement contributes to its biological properties.

The biological activity of 4-Amino-2-methoxy-5-(methylthio)benzoic acid is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes and inhibit growth.

- Anticancer Effects : Studies have shown that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 4-Amino-2-methoxy-5-(methylthio)benzoic acid:

Case Studies

Several studies have investigated the biological effects of 4-Amino-2-methoxy-5-(methylthio)benzoic acid:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was found to be less than 10 µM against several pathogens, indicating strong efficacy in vitro .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines (e.g., MCF-7) revealed that the compound induced apoptosis with an IC50 value of 5.7 µM. This suggests a promising role in cancer therapy, particularly for breast cancer treatment .

- Cholinesterase Inhibition : Research indicated that 4-Amino-2-methoxy-5-(methylthio)benzoic acid acts as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 8.14 µM. This property may have implications for treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-2-methoxy-5-(methylthio)benzoic Acid, and how can reaction parameters be optimized?

- Methodology : A practical approach involves alkylation and oxidation of precursor mercapto derivatives. For example, 4-amino-2-methoxy-5-mercaptobenzoic acid can undergo alkylation with ethyl iodide, followed by oxidation to introduce the methylthio group . Catalytic hydrogenation (e.g., using Pd/C) is effective for deprotection or reduction steps, as shown in analogous syntheses of benzoic acid derivatives .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize purity using recrystallization or column chromatography. Adjust solvent polarity (e.g., methanol or DMF) and reaction temperature to enhance yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization : Use H NMR to verify substitution patterns (e.g., methoxy, methylthio, and amino protons) and MS for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity >95% .

- Supplementary Methods : IR spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm) .

Q. What are the solubility properties of this compound, and which solvents are optimal for experimental workflows?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting dopamine D2 and serotonin 5-HT3 receptors?

- Approach : Molecular docking (e.g., AutoDock Vina) can predict binding affinities by aligning derivatives with receptor active sites. For instance, structural analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives show dual antagonism at D2 and 5-HT3 receptors, suggesting methylthio substitution may modulate steric or electronic interactions .

- Validation : Compare computational predictions with in vitro receptor binding assays (e.g., radioligand displacement studies) to refine models .

Q. What is the impact of substituting the 5-methylthio group with other functionalities (e.g., Cl, Br) on bioactivity?

- Case Study : Replacing methylthio with chlorine in 4-amino-5-chloro-2-methoxybenzoic acid derivatives enhances dopamine D2 receptor antagonism, while bromine substitution may alter pharmacokinetics due to increased lipophilicity .

- Experimental Design : Synthesize analogs via nucleophilic substitution or coupling reactions. Evaluate bioactivity using receptor-specific assays and correlate results with Hammett σ values or logP calculations .

Q. How does pH affect the stability of 4-Amino-2-methoxy-5-(methylthio)benzoic Acid in aqueous solutions?

- Stability Profile : The compound is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions due to protonation/deprotonation of the amino and carboxylic acid groups. Use buffered solutions (pH 6–8) for long-term storage .

- Degradation Analysis : Monitor stability via HPLC-UV over 24–72 hours and identify degradation products using LC-MS .

Q. What strategies can mitigate byproduct formation during large-scale synthesis?

- Process Chemistry : Avoid harsh oxidants (e.g., HNO) to prevent nitro byproducts. Instead, use catalytic hydrogenation for selective reductions .

- Scale-Up Tips : Implement flow chemistry for continuous reaction monitoring and in-line purification (e.g., scavenger resins) to improve yield and reproducibility .

Methodological Considerations

- Synthetic References : Key steps from analogous compounds include coupling reactions with glycine derivatives and catalytic deprotection .

- Analytical Validation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .

- Biological Testing : Use HEK-293 cells transfected with D2 or 5-HT3 receptors for functional assays, measuring cAMP or Ca flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。